molecular formula C19H16ClN3O2S B10945348 1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1,3-thiazol-5-yl)ethanone

1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1,3-thiazol-5-yl)ethanone

Cat. No.: B10945348
M. Wt: 385.9 g/mol
InChI Key: OIZJCHPDEZKCGO-UHFFFAOYSA-N
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Description

1-[3-(4-CHLOROPHENYL)-5-(2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a furan ring, a dihydropyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-CHLOROPHENYL)-5-(2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrazole intermediate through the cyclocondensation of an α, β-unsaturated carbonyl compound with substituted phenylhydrazine . This intermediate is then reacted with a furan derivative and a thiazole derivative under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-CHLOROPHENYL)-5-(2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of acids, bases, or other catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(4-CHLOROPHENYL)-5-(2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-CHLOROPHENYL)-5-(2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-CHLOROPHENYL)-5-(2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.9 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-methyl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C19H16ClN3O2S/c1-12-18(26-11-21-12)10-19(24)23-16(17-3-2-8-25-17)9-15(22-23)13-4-6-14(20)7-5-13/h2-8,11,16H,9-10H2,1H3

InChI Key

OIZJCHPDEZKCGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

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